Euglobal Ia1
Overview
Description
Euglobal Ia1 belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring .
Synthesis Analysis
This compound is a research chemical and biochemical. It is synthesized by companies like BOC Sciences, which provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery .Molecular Structure Analysis
The molecular formula of this compound is C23H30O5. It has an average mass of 386.481 Da and a monoisotopic mass of 386.209320 Da .Physical And Chemical Properties Analysis
This compound is soluble in water at an estimated concentration of 0.0007043 mg/L at 25 °C . It has a XlogP3-AA value of 5.60 .Scientific Research Applications
Granulation-Inhibiting Properties
Euglobal Ia1, isolated from Eucalyptus globulus, has been identified as a potent granulation-inhibiting principle. Its structure was elucidated using various physicochemical methods, including nuclear magnetic resonance (NMR) and mass spectrometry (Kozuka et al., 1982).
Cytotoxicity and Potential in Cancer Treatment
This compound has shown notable cytotoxic effects against various human cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. Its structure and cytotoxicity were comprehensively studied and compared with cisplatin, a well-known chemotherapy drug (Peng et al., 2011).
Inhibition of Epstein-Barr Virus Activation
Another significant application of this compound is in the inhibition of Epstein-Barr virus activation. This property suggests its potential use in preventing virus-induced diseases and possibly in the development of antiviral therapies (Takasaki et al., 1990).
Antileishmanial, Antimalarial, and Antimicrobial Activities
Studies have also shown that this compound exhibits significant antileishmanial, antimalarial, and antimicrobial activities. These properties highlight its potential in developing treatments for a variety of infectious diseases (Bharate et al., 2008).
Chemopreventive Effects
This compound has been identified as having anti-tumor-promoting effects. It has shown inhibitory effects on tumor promotion in mouse skin, suggesting its role in cancer chemoprevention (Takasaki et al., 1995).
Properties
IUPAC Name |
1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXPYWXIWWHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77844-93-0 | |
Record name | Euglobal Ia1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77844-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euglobal Ia1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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